molecular formula C17H24O5 B592695 2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid CAS No. 936021-98-6

2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid

Cat. No.: B592695
CAS No.: 936021-98-6
M. Wt: 308.374
InChI Key: RWCHSWLUPRJYEX-UHFFFAOYSA-N
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Description

2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid is a chemical compound with the molecular formula C17H24O5. This compound is a phthalate metabolite of Diisononyl phthalate (DINP), a plasticizer commonly used in food contact materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid typically involves the esterification of 1,2-benzenedicarboxylic acid (phthalic acid) with 7-hydroxy-4-methyl-1-octanol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the desired ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the reaction rate and selectivity, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(7-oxo-4-methyloctoxy)carbonylbenzoic acid.

    Reduction: Formation of 2-(7-hydroxy-4-methyloctyl)benzoic acid.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid involves its interaction with biological molecules. As a phthalate metabolite, it can bind to hormone receptors and disrupt normal endocrine functions. This interaction can lead to various biological effects, including alterations in hormone levels and reproductive health.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Hydroxy-4-methyloctoxy)carbonylbenzoic acid is unique due to its specific structure, which includes a hydroxyl group and a methyl group on the octyl chain. This structural feature influences its reactivity and interaction with biological molecules, making it distinct from other phthalate metabolites.

Properties

IUPAC Name

2-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12-13,18H,5-6,9-11H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCHSWLUPRJYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009361
Record name 2-{[(7-hydroxy-4-methyloctyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936021-98-6
Record name 2-{[(7-hydroxy-4-methyloctyl)oxy]carbonyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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